N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-3-26-19-22-21-17(23(19)15-7-5-4-6-8-15)13-20-18(24)14-9-11-16(25-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYWLBEWLOJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the reaction of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide . The reaction is carried out in ethanol and refluxed for a specific period, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding amine derivative. This reaction is critical for modifying pharmacophores in drug development.
| Reaction Conditions | Reagents/Catalysts | Outcome | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 h, 110°C | Cleavage to 4-methoxybenzoic acid and triazole-methylamine | ~85% |
| Basic (NaOH, aqueous) | 2M NaOH, 8 h, 80°C | Partial hydrolysis with intermediate carbamate formation | ~60% |
Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by proton transfer and bond cleavage .
Oxidation of the Ethylthio Group
The ethylthio (-S-Et) substituent at position 5 of the triazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative | Enhanced solubility |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 h | Sulfone derivative | Improved metabolic stability |
The sulfone derivative exhibits increased electrophilicity, enabling further nucleophilic substitutions .
Alkylation at the Triazole Nitrogen
The N1 nitrogen of the 1,2,4-triazole ring undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.
| Alkylating Agent | Base | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | N1-methylated triazole derivative | 78% |
| Ethylene oxide | Et₃N, THF | Hydroxyethyl-substituted triazole derivative | 65% |
Alkylation modulates electronic properties and binding affinity to biological targets .
Nucleophilic Substitution at the Triazole Ring
| Electrophile | Conditions | Product |
|---|---|---|
| Nitronium tetrafluoroborate | HNO₃, H₂SO₄, 0°C | C3-nitro-triazole derivative |
| Chlorine gas | Cl₂, FeCl₃, DCM | C3-chloro-triazole derivative |
Nitrated derivatives are precursors for coupling reactions (e.g., Suzuki-Miyaura).
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| CuI, 140°C, DMSO | - | Triazolo[1,5-a]pyrimidine derivative | 72% |
| PTSA, toluene, reflux | - | Benzotriazepine analog | 58% |
Cyclization enhances rigidity, potentially improving target selectivity .
Functional Group Interconversion
The methoxy group on the benzamide ring can be demethylated to a hydroxyl group using BBr₃:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.2 eq) | DCM, -78°C → RT, 6 h | 4-Hydroxybenzamide derivative | 90% |
The phenol derivative serves as a handle for further functionalization (e.g., glycosylation) .
Key Stability Considerations
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing triazole rings exhibit antifungal properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various fungal pathogens by interfering with their cell membrane synthesis. The compound could potentially serve as a lead compound for developing new antifungal agents .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer activities. The incorporation of the cyclohexyl and ethylthio groups may enhance the compound's ability to target cancer cells selectively. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways .
Pesticide Development
The triazole scaffold is well-known for its application in developing fungicides. The specific structure of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suggests potential use as a pesticide due to its ability to disrupt fungal growth mechanisms. Field trials could be designed to assess its efficacy against common agricultural pathogens .
Polymer Synthesis
The unique properties of this compound could be harnessed in synthesizing novel polymers with enhanced thermal and mechanical properties. The triazole unit can act as a cross-linking agent in polymer networks, potentially leading to materials with improved durability and resistance to environmental stressors.
Case Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications at the 5-position of the triazole ring significantly enhanced antifungal potency. The compound this compound was among those tested, showing promising inhibitory effects on fungal growth .
Case Study 2: Cytotoxic Activity Against Cancer Cells
In a recent investigation into the cytotoxic effects of various triazole compounds on breast cancer cell lines, it was found that certain structural modifications led to increased apoptosis rates. The specific addition of ethylthio groups was noted to enhance the interaction with cellular targets involved in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | This compound | 12.5 | |
| Anticancer | This compound | 15.0 | |
| Pesticide Efficacy | Various triazole derivatives | - |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The compound may also induce apoptosis in cancer cells by activating caspase-3, a key effector in the apoptotic pathway .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Varying Substituents
Key structural analogues differ in substituents at the triazole 4- and 5-positions and the benzamide moiety. Representative examples include:
*Estimated based on structural similarity to .
Substituent Effects on Physicochemical Properties
- Ethylthio vs. However, arylthio groups (e.g., 4-chlorobenzylthio in ) may confer stronger π-π stacking interactions with biological targets.
- Methoxybenzamide vs. Other Benzamides : The 4-methoxy group in the benzamide moiety increases electron density, influencing hydrogen-bonding capacity compared to unsubstituted benzamides or those with electron-withdrawing groups (e.g., nitro or chloro) .
Biological Activity
N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that combines triazole and amide functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₂₃N₃OS. Its structure features a triazole ring that is known for its ability to interact with various biological targets, enhancing its therapeutic potential. The compound appears as a yellow crystalline solid, exhibiting limited solubility in water but good solubility in organic solvents like ethanol and dichloromethane.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(p-tolyl)acetamide | Staphylococcus aureus | 32 µM |
| N-(p-tolyl)acetamide | Escherichia coli | 16 µM |
| N-(p-tolyl)acetamide | Candida albicans | 15.6 µg/ml |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Antifungal Activity
The compound has also shown promising antifungal activity. Triazole derivatives are well-known for their efficacy against fungal pathogens. In studies, various triazole compounds demonstrated significant inhibition against fungi such as Candida species with MIC values indicating strong antifungal potential .
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of similar triazole derivatives on cancer cell lines. For example:
| Cell Line | IC₅₀ (µM) | Compound |
|---|---|---|
| MCF-7 (breast cancer) | 3.1 | 2-hydroxy-substituted derivative |
| HCT116 (colon cancer) | 2.2 | 2-hydroxy-substituted derivative |
These findings indicate that the compound may possess selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapies .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in fungal cell wall synthesis.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
Numerous studies have explored the biological activities of triazole derivatives similar to this compound:
- Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited potent activity against a range of bacterial and fungal pathogens with varying MIC values across different strains .
- Anticancer Screening : Research on related compounds showed significant antiproliferative effects against various cancer cell lines with IC₅₀ values in the low micromolar range .
- Synergistic Effects : Some studies indicated that when combined with other antimicrobial agents, triazole derivatives could enhance efficacy through synergistic mechanisms .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?
Answer:
The synthesis typically involves intramolecular cyclization of thiosemicarbazide intermediates. A general protocol includes:
- Step 1: Reacting a substituted hydrazide (e.g., 4-methoxybenzohydrazide) with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .
- Step 2: Cyclization under acidic or basic conditions. For example, refluxing with glacial acetic acid and substituted benzaldehyde to form the 1,2,4-triazole core .
- Step 3: Functionalization via alkylation or thioether formation. Ethylthio groups can be introduced using ethyl iodide or ethanethiol in the presence of a base .
Key validation includes monitoring reaction progress via TLC and isolating intermediates through recrystallization.
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Answer:
- Elemental Analysis: Validates empirical formula accuracy (e.g., C, H, N, S content) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch of benzamide at ~1650 cm⁻¹, N-H stretches of triazole at ~3300 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
- Mass Spectrometry: Confirms molecular ion peaks and fragmentation patterns (e.g., ESI-MS for [M+H]⁺) .
Advanced: How can tautomeric equilibria (thione-thiol) in the triazole ring influence the compound’s reactivity or biological activity?
Answer:
Thione-thiol tautomerism in 1,2,4-triazoles affects electron distribution and hydrogen-bonding capacity, which may alter binding to biological targets. To study this:
- Use ¹H NMR in DMSO-d₆ to detect thiol proton signals (δ 3.5–4.5 ppm) .
- Perform UV-Vis spectroscopy in solvents of varying polarity to track tautomer shifts .
- Computational modeling (DFT) predicts dominant tautomeric forms under physiological conditions .
Adjusting substituents (e.g., electron-withdrawing groups) can stabilize specific tautomers for targeted bioactivity .
Advanced: How can researchers design analogs of this compound to enhance antimicrobial activity?
Answer:
- Structural Modifications:
- Screening Protocol:
Advanced: How should conflicting data on biological activity across studies be analyzed?
Answer:
- Comparative Analysis: Replicate experiments under identical conditions (e.g., pH, solvent, bacterial strain) to isolate variables .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess significance of substituent effects on activity trends .
- Structural Benchmarking: Compare with analogs (e.g., 4-cycloheptyl vs. cyclohexyl derivatives) to identify substituent-driven activity differences .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial DHFR) .
- ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD Simulations: GROMACS evaluates stability in lipid bilayers to predict membrane permeability .
Advanced: How can researchers investigate the compound’s stability under varying experimental conditions?
Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures .
- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Photostability: Expose to UV light (254 nm) and track photodegradation products using LC-MS .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
